methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate
Description
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate is a pyrazole-based heterocyclic compound characterized by a central pyrazole ring substituted with a methoxyimino methyl group at position 4, a phenyl group at position 3, and a methyl group at position 1. A sulfanyl (-S-) bridge connects the pyrazole ring to a benzoate ester moiety at position 2. This structure combines electron-withdrawing (ester) and electron-donating (methoxyimino) groups, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-19(27-17-12-8-7-11-15(17)20(24)25-2)16(13-21-26-3)18(22-23)14-9-5-4-6-10-14/h4-13H,1-3H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMISARAQUVKK-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole derivatives with sulfanyl and ester functionalities. Below is a comparative analysis with structurally related compounds from the literature:
Structural and Functional Group Comparisons
Crystallographic and Computational Analysis
- Structural elucidation of such compounds relies on tools like SHELXL for refinement () and ORTEP for visualization (). For instance, the sulfanyl linkage in the target compound may influence crystal packing via S···π or hydrogen-bonding interactions, as observed in related structures .
Hypothetical Property Implications
- Electronic Effects: The methoxyimino group (-CH=N-OCH₃) may enhance electron density at the pyrazole ring compared to the methoxyacetate group in , altering redox behavior or ligand-binding affinity.
- Biological Relevance : While biological data are absent in the evidence, thiophene-pyrazole hybrids () often exhibit antimicrobial or anticancer activity, suggesting the target compound could be explored for similar applications .
Biological Activity
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate, with CAS number 321998-49-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 475.53 g/mol. The compound features a pyrazole core, which is known for various pharmacological properties.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. In studies involving derivatives of pyrazole, it has been shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study reported that related pyrazolone derivatives demonstrated a lethal effect on breast cancer cell lines (MCF-7) at concentrations as low as 150 μg/mL, achieving approximately 50% lethality after 48 hours of treatment .
The mechanism by which this compound exerts its effects may involve multiple pathways:
- Inhibition of Cell Proliferation : Pyrazole derivatives have been noted to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression.
- Reduction of Toxicity : Compared to conventional chemotherapeutics like doxorubicin, pyrazole derivatives have shown reduced toxicity towards normal cells while maintaining efficacy against cancer cells .
Case Studies
Additional Pharmacological Activities
Beyond anticancer properties, this compound may possess other biological activities:
- Antibacterial and Antifungal : Pyrazole compounds are often evaluated for their ability to inhibit bacterial and fungal growth.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and π–π interactions using ORTEP-III for visualization. Check data quality via R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps .
Q. How can regioselectivity challenges during the synthesis of the pyrazole-sulfanyl moiety be addressed?
- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. Use protecting groups (e.g., sulfonyl chlorides) to direct substitution at the 5-position of the pyrazole ring. Monitor reaction progress via LC-MS and optimize conditions (e.g., THF/NaH for nucleophilic thiol substitution) .
Q. What spectroscopic techniques are critical for characterizing the methoxyimino functional group?
- Methodological Answer : Confirm the methoxyimino (CH=N-OCH₃) group using:
- FT-IR : C=N stretch ~1600 cm⁻¹ and N–O stretch ~950 cm⁻¹.
- ¹H NMR : Singlet for OCH₃ protons at δ ~3.8–4.0 ppm.
- ¹³C NMR : Methoxy carbon at δ ~55–60 ppm and imine carbon at δ ~150–160 ppm .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical data for the compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO) and compare with experimental UV-Vis spectra. Discrepancies in λ_max may arise from solvent effects or crystal packing forces, requiring implicit solvent models (e.g., PCM) or periodic boundary condition simulations .
Q. What strategies mitigate isomerization of the methoxyimino group during storage or reaction conditions?
- Methodological Answer : Stabilize the (E)-isomer by:
- Storing under inert atmosphere (N₂/Ar) at –20°C.
- Avoiding protic solvents (e.g., H₂O, MeOH) to prevent tautomerization.
- Using radical scavengers (e.g., BHT) in reactions involving light or heat .
Q. How to design enzyme inhibition assays targeting this compound’s sulfanyl-benzenecarboxylate scaffold?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes like COX-2 or α-glucosidase.
In Vitro Assays : Measure IC₅₀ via fluorometric or colorimetric methods (e.g., p-nitrophenyl substrate hydrolysis).
Control Experiments : Compare with known inhibitors (e.g., sulfonylurea derivatives) to validate specificity .
Q. What crystallographic metrics should be prioritized to resolve disorder in the phenyl-thioether moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
